4-(Phenylsulfamoyl)benzeneboronic acid
Overview
Description
4-(Phenylsulfamoyl)benzeneboronic acid is a chemical compound with the molecular formula C₁₃H₁₁BNO₄S It is characterized by the presence of a benzene ring substituted with a phenylsulfamoyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfamoyl)benzeneboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 4-(phenylsulfamoyl)benzoic acid, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form corresponding boronic esters or boronic acids.
Substitution Reactions: The phenylsulfamoyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Boronic Acids: Formed through reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to the formation of different substituted products.
Scientific Research Applications
4-(Phenylsulfamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Phenylsulfamoyl)benzeneboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The phenylsulfamoyl group can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
4-(Phenylsulfamoyl)benzoic Acid: Similar structure but lacks the boronic acid group.
Boronic Esters: Similar boronic acid group but different substituents on the benzene ring.
Phenylboronic Acid: Similar boronic acid group but different substituents on the benzene ring.
This comprehensive overview highlights the significance of 4-(Phenylsulfamoyl)benzeneboronic acid in scientific research and its potential applications
Properties
IUPAC Name |
[4-(phenylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h1-9,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXITMTSNTJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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